piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-4-yl]methanone
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Overview
Description
Piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-4-yl]methanone is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . The structure of this compound includes a piperazine ring and a pyrazole moiety, making it a hybrid compound with potential pharmacological applications.
Preparation Methods
The synthesis of piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-4-yl]methanone typically involves multi-step procedures. One common method includes the reaction of piperazine with a substituted pyrazole derivative under controlled conditions. The reaction mixture is often treated with solvents like toluene and subjected to various purification steps, including extraction and distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the compound, breaking it down into its constituent parts.
Scientific Research Applications
Piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-4-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as an antipsychotic and anti-HIV agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-4-yl]methanone involves its interaction with specific molecular targets. For instance, it may act as a dopamine and serotonin antagonist, which is why it is being studied for its antipsychotic properties. The compound may also inhibit certain enzymes or receptors, leading to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-4-yl]methanone can be compared with other piperazine derivatives such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
4-(3-Methoxyphenyl)piperazin-1-yl: Studied for its anti-HIV activity.
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone with applications in neuropharmacology
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
piperazin-1-yl-(1-propan-2-ylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-9(2)15-8-10(7-13-15)11(16)14-5-3-12-4-6-14/h7-9,12H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIWXIKCMYXWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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